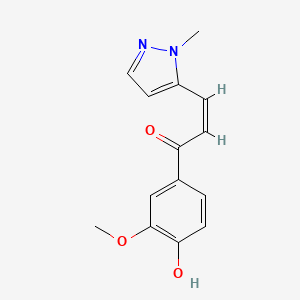![molecular formula C14H12N2O4 B4737798 N'-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dihydroxybenzohydrazide](/img/structure/B4737798.png)
N'-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dihydroxybenzohydrazide
Vue d'ensemble
Description
N'-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dihydroxybenzohydrazide, also known as FPH1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. FPH1 has been shown to inhibit the activity of a specific protein, which has implications for the treatment of various diseases. In
Mécanisme D'action
N'-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dihydroxybenzohydrazide inhibits the activity of Rpn11 by binding to a specific site on the protein. This binding causes a conformational change in Rpn11, which prevents it from functioning properly in the proteasome. This leads to the accumulation of unwanted proteins and ultimately cell death.
Biochemical and Physiological Effects:
N'-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dihydroxybenzohydrazide has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on Rpn11, N'-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dihydroxybenzohydrazide has been shown to induce apoptosis (programmed cell death) in cancer cells. N'-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dihydroxybenzohydrazide has also been shown to have anti-inflammatory effects, as it inhibits the activity of the NF-κB pathway. Additionally, N'-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dihydroxybenzohydrazide has been shown to have antioxidant effects, as it reduces the production of reactive oxygen species in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dihydroxybenzohydrazide in lab experiments is its specificity for Rpn11. This allows researchers to study the effects of inhibiting this specific protein without affecting other components of the proteasome. However, one limitation of N'-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dihydroxybenzohydrazide is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on N'-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dihydroxybenzohydrazide. One area of interest is the development of N'-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dihydroxybenzohydrazide analogs with improved solubility and bioavailability. Additionally, further studies are needed to determine the potential therapeutic applications of N'-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dihydroxybenzohydrazide in neurodegenerative diseases. Finally, research is needed to better understand the long-term effects of N'-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dihydroxybenzohydrazide on cell function and viability.
Applications De Recherche Scientifique
N'-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dihydroxybenzohydrazide has been primarily studied for its inhibitory effects on the protein Rpn11, which is a component of the proteasome. The proteasome is responsible for degrading unwanted or damaged proteins in the cell, and inhibition of Rpn11 has been shown to cause accumulation of these proteins, leading to cell death. N'-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dihydroxybenzohydrazide has been shown to have potential therapeutic applications in cancer treatment, as cancer cells are known to have higher proteasome activity than normal cells. Additionally, N'-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dihydroxybenzohydrazide has been shown to have potential in treating neurodegenerative diseases, as accumulation of unwanted proteins is a hallmark of these diseases.
Propriétés
IUPAC Name |
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2,4-dihydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-10-5-6-12(13(18)9-10)14(19)16-15-7-1-3-11-4-2-8-20-11/h1-9,17-18H,(H,16,19)/b3-1+,15-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWSLMFXQHJWEO-AIBSJQBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC=NNC(=O)C2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C=N/NC(=O)C2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2,4-dihydroxybenzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-fluorophenyl)-4-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4737720.png)
![1-(4-fluorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4737735.png)
![1-({1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4737742.png)
![7-[(2-ethylbutanoyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4737750.png)

![8-(2,3-difluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4737756.png)
![1,3-dimethyl-8-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4737773.png)

![4-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4737784.png)
![6-(4-benzyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4737785.png)
![4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine](/img/structure/B4737793.png)
![2-[5-[(2,6-dichlorobenzyl)thio]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4737804.png)
![4-methyl-1-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}-1H-pyrazole](/img/structure/B4737810.png)
